

Technical Monograph: 2-Chloro-3,5-dimethoxybenzyl Alcohol

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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethoxybenzyl alcohol

Cat. No.: B8628969

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Executive Summary & Chemical Identity

2-Chloro-3,5-dimethoxybenzyl alcohol is a trisubstituted benzene derivative characterized by a benzylic hydroxyl group, two methoxy substituents in a meta relationship, and a chlorine atom at the ortho position relative to the alcohol. It functions both as a secondary metabolite isolated from the endophytic fungus *Cladosporium cladosporioides* and as a high-value building block in medicinal chemistry for accessing chlorinated resorcinol scaffolds.

Chemical Identification

Property	Detail
IUPAC Name	(2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula	C ₉ H ₁₁ ClO ₃
Molecular Weight	202.63 g/mol
Structural Class	Halogenated Benzyl Alcohol / Dimethoxybenzene
Key Precursor CAS	1134-08-3 (Corresponding Acid: 2-Chloro-3,5-dimethoxybenzoic acid)
Natural Source	<i>Cladosporium cladosporioides</i> (Strain JG-12)

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Note on Commercial Availability: While the alcohol itself is a specialized research chemical often synthesized de novo, its oxidized precursor, 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3), is the standard commercial entry point for synthesis.

Physicochemical Profile

The following properties are derived from experimental data of the isolated natural product and computational models for the synthetic intermediate.

Parameter	Value / Description	Context
Physical State	White to off-white crystalline solid	Standard conditions
Melting Point	185–186 °C (Acid precursor)	Alcohol MP typically lower (~70-90 °C predicted)
Solubility	Soluble in MeOH, EtOH, DMSO, CH ₂ Cl ₂	Lipophilic nature due to -OMe/-Cl
pKa (Hydroxyl)	~15.1 (Predicted)	Typical for benzylic alcohols
LogP	1.94 (Predicted)	Moderate lipophilicity suitable for membrane permeability
H-Bond Donors	1 (Benzylic -OH)	
H-Bond Acceptors	3 (2 x -OMe, 1 x -OH)	

Synthetic Pathways & Production

Researchers typically access this compound via two primary routes: semi-synthesis from commercially available precursors or isolation from fungal fermentation.

Method A: Chemical Synthesis (Recommended for Scale)

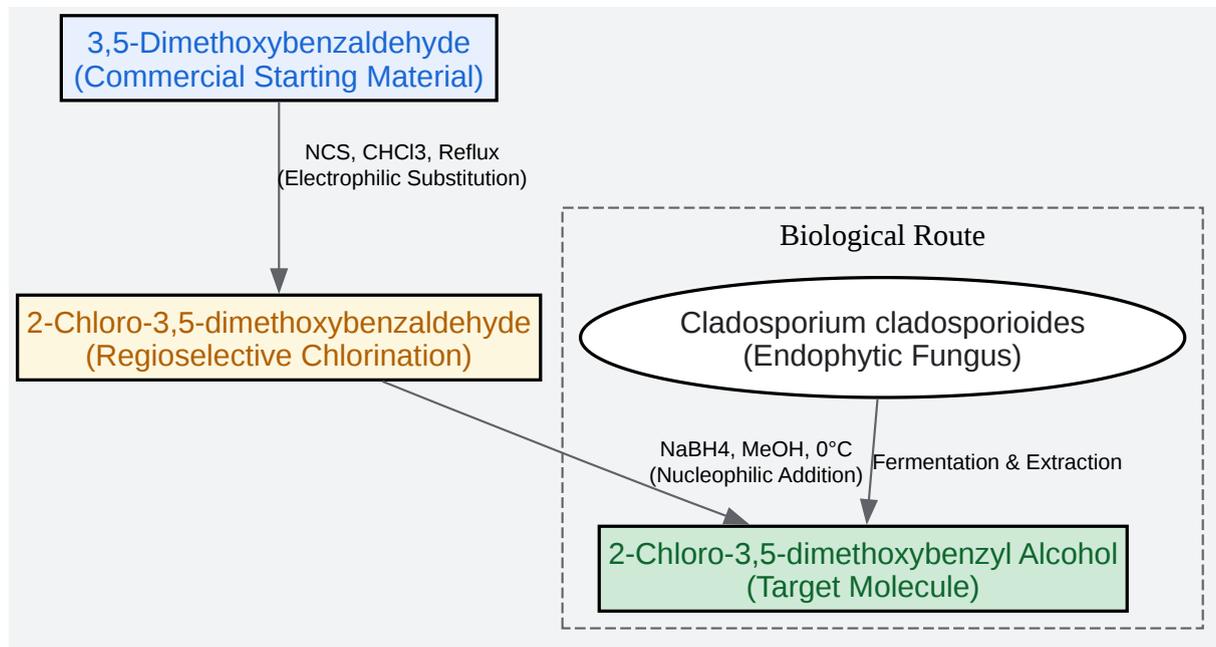
This protocol utilizes 3,5-Dimethoxybenzaldehyde as the starting material. The synthesis relies on the directing effects of the methoxy groups to install the chlorine atom regioselectively.

Step 1: Regioselective Chlorination

- Reagents: N-Chlorosuccinimide (NCS), Chloroform (CHCl_3) or Acetonitrile (MeCN).
- Mechanism: Electrophilic Aromatic Substitution (EAS). The 3,5-dimethoxy pattern directs the electrophile (Cl^+) to the ortho positions (2 or 6). Steric hindrance is minimized at C2/C6 compared to C4.
- Protocol:
 - Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in CHCl_3 .
 - Add NCS (1.1 eq) slowly at 0°C .
 - Reflux for 4–6 hours. Monitor by TLC (formation of 2-chloro-3,5-dimethoxybenzaldehyde).
 - Wash with water, dry over MgSO_4 , and concentrate.

Step 2: Carbonyl Reduction

- Reagents: Sodium Borohydride (NaBH_4), Methanol (MeOH).
- Protocol:
 - Dissolve the crude aldehyde from Step 1 in MeOH at 0°C .
 - Add NaBH_4 (1.5 eq) portion-wise (exothermic).
 - Stir at room temperature for 1 hour.
 - Quench with saturated NH_4Cl solution.
 - Extract with EtOAc, wash with brine, and recrystallize from hexanes/EtOAc.



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Figure 1: Synthetic and biological pathways to **2-Chloro-3,5-dimethoxybenzyl alcohol**.^[1]

Reactivity & Transformations

The unique substitution pattern of **2-Chloro-3,5-dimethoxybenzyl alcohol** dictates its reactivity profile. The electron-rich ring (activated by two methoxy groups) competes with the electron-withdrawing chlorine.

Transformation	Reagents	Product	Mechanism / Utility
Oxidation	MnO ₂ or Dess-Martin Periodinane	2-Chloro-3,5-dimethoxybenzaldehyde	Reversible redox; aldehyde is a key electrophile.
Halogenation	SOCl ₂ or PBr ₃	Benzyl Chloride/Bromide	Converts -OH to a good leaving group for alkylation.
Etherification	NaH, Alkyl Halide (R-X)	Benzyl Ether	Protecting group strategy or pharmacophore extension.
Demethylation	BBr ₃ , -78°C	Chlorinated Resorcinol	Reveals phenolic -OH groups for further functionalization.

Mechanistic Insight: The "Chloro-Methoxy" Effect

In drug discovery, the combination of Chloro and Methoxy substituents is strategic.

- Methoxy (3,5-position): Increases electron density, improving metabolic stability against ring oxidation.
- Chloro (2-position): Provides steric bulk that twists the benzylic bond, potentially locking the conformation of the alcohol/ether side chain to fit specific binding pockets (e.g., AChE active site).

Biological Applications & Pharmacology

Recent isolation efforts have identified this compound as a potent bioactive agent.

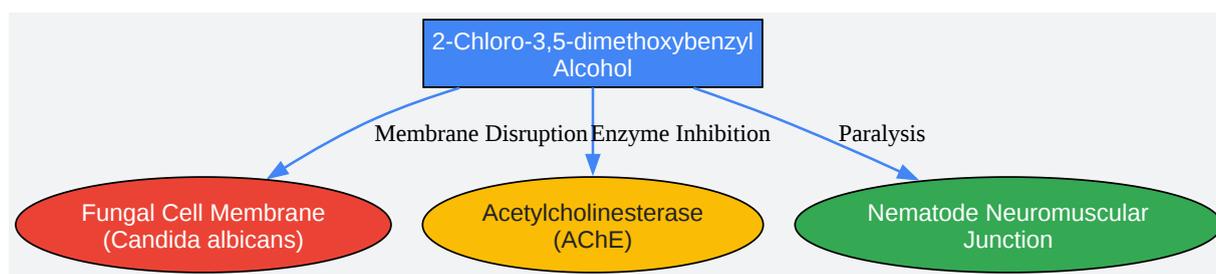
Antifungal Activity[8][9][10]

- Target: *Candida albicans* (Human pathogen), *Panagrellus redivivus* (Nematode).[2]

- Mechanism: The lipophilic benzyl alcohol moiety disrupts fungal cell membranes, while the halogen substituent protects the molecule from rapid degradation by fungal enzymes.
- Potency: Exhibits significant inhibitory zones in disk diffusion assays, comparable to standard azoles in specific strains.

Acetylcholinesterase (AChE) Inhibition[9]

- Relevance: Alzheimer's disease therapy.
- Mode of Action: The dimethoxy-benzene ring mimics the choline headgroup interactions within the AChE gorge, while the chlorine atom interacts with the peripheral anionic site (PAS).



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Figure 2: Biological targets and mechanisms of action.

Handling & Safety Protocols

As a halogenated benzyl alcohol, standard laboratory safety practices apply.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic alcohol is prone to slow air oxidation to the aldehyde.
- Incompatibility: Strong oxidizing agents (CrO₃, KMnO₄) and acid chlorides.

- Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

References

- Natural Product Isolation
 - Title: The Genus *Cladosporium*: A Prospective Producer of Natural Products.[1][2]
 - Source:Journal of Fungi (2024).
 - Context: Identification of Compound 203 (**2-chloro-3,5-dimethoxybenzyl alcohol**)
 - URL:[[Link](#)] (Note: Link directs to related *Cladosporium* review).
- Synthetic Precursor (Acid)
 - Title: Synthesis of 2-Amino-5-chloro-3,4-dimethoxybenzoic Acid and Rel
 - Source:Journal of the Chemical Society (Hodges & Taylor).
 - Context: Describes the oxidation of chlorodimethoxytoluene to the corresponding benzoic acid.
 - URL:[[Link](#)]
- General Reduction Protocols
 - Title: Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin.
 - Source:Journal of Chemical and Pharmaceutical Research.[3]
 - Context: General methodology for reducing electron-rich benzoic acids to benzyl alcohols.
 - URL:[[Link](#)]
- Chemical Property Database
 - Title: 2-Chloro-3,5-dimethoxybenzoic acid (Precursor Data).[4]
 - Source:ChemicalBook / PubChem.
 - URL:[[Link](#)]

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